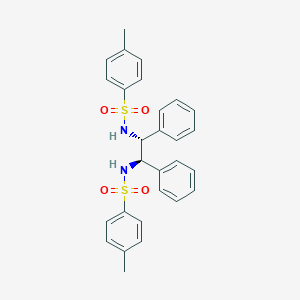

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

Übersicht

Beschreibung

Morphin-Glukuronid ist ein Metabolit von Morphin, einem starken Analgetikum, das aus dem Schlafmohn gewonnen wird. Der Morphin-Stoffwechsel findet hauptsächlich in der Leber statt, wo es in zwei Hauptmetaboliten umgewandelt wird: Morphin-3-Glukuronid und Morphin-6-Glukuronid. Diese Metaboliten entstehen durch den Prozess der Glukuronidierung, bei dem eine Glukuronsäureeinheit an Morphin angehängt wird. Morphin-6-Glukuronid ist bekannt für seine starke analgetische Wirkung, während Morphin-3-Glukuronid mit exzitatorischen Wirkungen in Verbindung gebracht wurde .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Morphin-Glukuronid wird durch den Prozess der Glukuronidierung synthetisiert, der durch das Enzym Uridin-5’-diphospho-glukuronosyltransferase (UGT) katalysiert wird. Dieses Enzym erleichtert den Transfer von Glukuronsäure von Uridin-diphosphat-Glukuronsäure auf Morphin, was zur Bildung von Morphin-3-Glukuronid und Morphin-6-Glukuronid führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Morphin-Glukuronid die Extraktion von Morphin aus dem Schlafmohn, gefolgt von seiner Umwandlung in Glukuronide unter Verwendung von UGT-Enzymen. Der Prozess umfasst typischerweise Schritte wie Extraktion, Reinigung und enzymatische Umwandlung, gefolgt von der Isolierung und Charakterisierung der Glukuronid-Metaboliten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Morphine glucuronide is synthesized through the process of glucuronidation, which is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme facilitates the transfer of glucuronic acid from uridine diphosphate glucuronic acid to morphine, resulting in the formation of morphine-3-glucuronide and morphine-6-glucuronide .

Industrial Production Methods: In industrial settings, the production of morphine glucuronide involves the extraction of morphine from the opium poppy, followed by its conversion into glucuronides using UGT enzymes. The process typically includes steps such as extraction, purification, and enzymatic conversion, followed by isolation and characterization of the glucuronide metabolites .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Morphin-Glukuronid unterliegt hauptsächlich der Glukuronidierung, einer metabolischen Reaktion der Phase II. Diese Reaktion beinhaltet die Konjugation von Glukuronsäure an Morphin, was zur Bildung von Morphin-3-Glukuronid und Morphin-6-Glukuronid führt .

Häufige Reagenzien und Bedingungen: Der Glukuronidierungsprozess benötigt Uridin-diphosphat-Glukuronsäure als Kofaktor und wird durch UGT-Enzyme katalysiert. Die Reaktion findet typischerweise in der Leber statt, wo UGT-Enzyme reichlich vorhanden sind .

Hauptprodukte, die gebildet werden: Die Hauptprodukte der Glukuronidierung von Morphin sind Morphin-3-Glukuronid und Morphin-6-Glukuronid. Morphin-6-Glukuronid ist bekannt für seine starke analgetische Wirkung, während Morphin-3-Glukuronid exzitatorische Wirkungen hat .

Wissenschaftliche Forschungsanwendungen

Morphin-Glukuronid hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird auf seine analgetischen Eigenschaften und seine Rolle bei der Schmerzbehandlung untersucht. Insbesondere Morphin-6-Glukuronid ist aufgrund seiner starken analgetischen Wirkung und seines Potenzials als Therapeutikum von Interesse .

Neben seinen analgetischen Eigenschaften wird Morphin-Glukuronid auch auf seine Pharmakokinetik und seinen Stoffwechsel untersucht. Forscher untersuchen, wie Morphin im Körper metabolisiert wird, die Rolle von UGT-Enzymen bei diesem Prozess und die Auswirkungen verschiedener Metaboliten auf den Körper .

Wirkmechanismus

Morphin-6-Glukuronid übt seine Wirkungen hauptsächlich durch die Bindung an μ-Opioidrezeptoren im zentralen Nervensystem aus. Diese Bindung führt zur Aktivierung dieser Rezeptoren, was zu analgetischen Wirkungen führt. Morphin-6-Glukuronid hat eine höhere Affinität zu μ-Opioidrezeptoren im Vergleich zu Morphin, was zu seinen starken analgetischen Wirkungen beiträgt .

Morphin-3-Glukuronid hingegen hat wenig Affinität zu μ-Opioidrezeptoren und ist mit exzitatorischen Wirkungen verbunden. Der genaue Wirkmechanismus von Morphin-3-Glukuronid ist nicht vollständig geklärt, aber es wird vermutet, dass er Wechselwirkungen mit anderen Rezeptoren und Signalwegen im zentralen Nervensystem beinhaltet .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

TsDPEN is primarily utilized as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the selectivity of various reactions. This property is particularly useful in:

- Catalytic Hydrogenation : TsDPEN is used in the hydrogenation of prochiral ketones and imines to produce optically active amines and alcohols. The presence of the sulfonyl groups helps stabilize the metal-ligand complex, facilitating the reaction under mild conditions .

- Asymmetric Transfer Hydrogenation : The compound serves as a ligand in transfer hydrogenation reactions, which are crucial for synthesizing chiral amines from prochiral substrates. This process is valuable in pharmaceuticals where chirality is essential for biological activity .

Organocatalysis

In organocatalysis, TsDPEN has been employed as a bifunctional catalyst that can activate substrates through hydrogen bonding and Lewis acid-base interactions. This dual functionality allows for enhanced reactivity and selectivity in various organic transformations, including:

- Michael Additions : The compound can catalyze Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of valuable building blocks in organic synthesis .

Coordination Chemistry

TsDPEN acts as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential applications in:

- Catalytic Processes : Metal-TsDPEN complexes have shown promise in catalyzing a range of reactions, including cross-coupling and oxidation reactions .

Case Study 1: Catalytic Hydrogenation of Imines

A study demonstrated the effectiveness of TsDPEN as a ligand in the catalytic hydrogenation of imines. The reaction was carried out using Ru-based catalysts where TsDPEN provided high enantioselectivity (up to 99% ee) for the desired amines. The results indicated that the steric and electronic properties of TsDPEN significantly influenced the reaction outcome .

Case Study 2: Asymmetric Synthesis of Chiral Amines

In another research project, TsDPEN was utilized for the asymmetric synthesis of chiral amines via transfer hydrogenation. The reaction conditions were optimized to achieve high yields and enantioselectivities (up to 95% ee). This application highlights TsDPEN's role in developing efficient synthetic routes for pharmaceutical intermediates .

Wirkmechanismus

Morphine-6-glucuronide exerts its effects primarily by binding to mu opioid receptors in the central nervous system. This binding results in the activation of these receptors, leading to analgesic effects. Morphine-6-glucuronide has a higher affinity for mu opioid receptors compared to morphine, which contributes to its potent analgesic effects .

Morphine-3-glucuronide, on the other hand, has little affinity for mu opioid receptors and is associated with excitatory effects. The exact mechanism of action of morphine-3-glucuronide is not well understood, but it is believed to involve interactions with other receptors and pathways in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Morphin-Glukuronid ähnelt anderen Glukuronid-Metaboliten von Opioiden, wie Codein-6-Glukuronid und Morphin-N-Oxid. Morphin-6-Glukuronid ist einzigartig in seinen starken analgetischen Wirkungen, die stärker sind als die von Morphin selbst .

Liste ähnlicher Verbindungen:- Codein-6-Glukuronid

- Morphin-N-Oxid

- Morphin-3-Glukuronid

- Morphin-6-Glukuronid

Morphin-6-Glukuronid zeichnet sich durch seine höhere Affinität zu μ-Opioidrezeptoren und seine starken analgetischen Wirkungen aus, was es zu einer wertvollen Verbindung für die Schmerzbehandlungsforschung macht .

Biologische Aktivität

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine (commonly referred to as TsDPEN) is a significant compound in the field of asymmetric synthesis and catalysis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Chemical Formula : C28H28N2O4S2

- CAS Number : 121758-19-8

- Molecular Weight : 520.66 g/mol

- Melting Point : 128-131 °C

TsDPEN acts primarily as a chiral auxiliary in asymmetric synthesis, particularly in the formation of amines through reductive amination processes. It has been shown to facilitate the formation of chiral centers in various substrates, enhancing the yield and selectivity of the desired products. The compound's mechanism involves coordination with metal catalysts, which is crucial for its role in catalysis.

Anticancer Properties

Recent studies have explored the anticancer potential of TsDPEN and its derivatives. For instance, research indicates that TsDPEN derivatives may exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

These studies suggest that TsDPEN may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including mitochondrial dysfunction and interference with cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, TsDPEN has been investigated for its neuroprotective effects. A study demonstrated that TsDPEN could reduce neurotoxicity induced by beta-amyloid peptides in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Case Studies

- Case Study on Anticancer Activity : A study published in Frontiers in Molecular Biosciences evaluated the efficacy of TsDPEN derivatives against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Neuroprotection Study : Research conducted on SH-SY5Y neuroblastoma cells showed that TsDPEN could protect against oxidative stress-induced damage. The compound enhanced the expression of neuroprotective proteins and reduced markers of apoptosis .

Eigenschaften

IUPAC Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEDVDWSFHJKIZ-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370008 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121758-19-8 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.